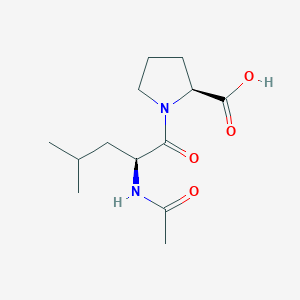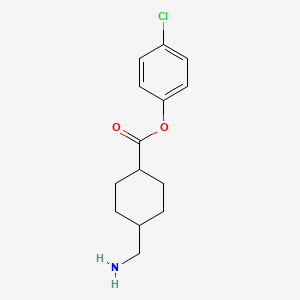![molecular formula C13H13NO2S B14591698 (4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone CAS No. 61201-10-3](/img/structure/B14591698.png)
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methoxyphenyl group and a methylsulfanyl-substituted pyrrole ring, making it a versatile molecule for chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone typically involves the reaction of 4-methoxybenzaldehyde with 2-(methylsulfanyl)pyrrole under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticoronaviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in antiviral research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone involves its interaction with specific molecular targets. For instance, its anticoronaviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and preventing the virus from replicating.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Methoxyphenyl)- (2-methylsulfanyl-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)methanone
- 4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole
Uniqueness
(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone is unique due to its specific combination of a methoxyphenyl group and a methylsulfanyl-substituted pyrrole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61201-10-3 |
|---|---|
Formule moléculaire |
C13H13NO2S |
Poids moléculaire |
247.31 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-(2-methylsulfanyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C13H13NO2S/c1-16-10-5-3-9(4-6-10)12(15)11-7-8-14-13(11)17-2/h3-8,14H,1-2H3 |
Clé InChI |
XTAILUGUHWABMP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=C(NC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-L-alaninamide](/img/structure/B14591619.png)
![[(Tridecan-7-yl)selanyl]benzene](/img/structure/B14591632.png)
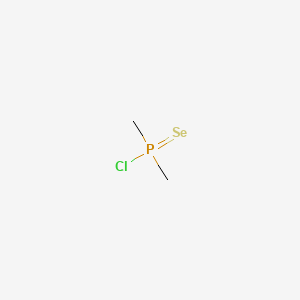

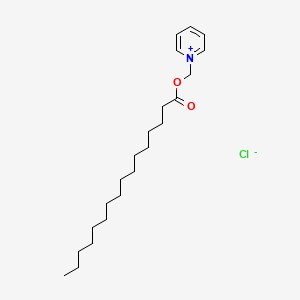
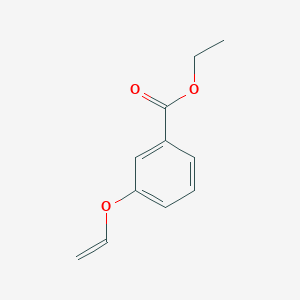
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
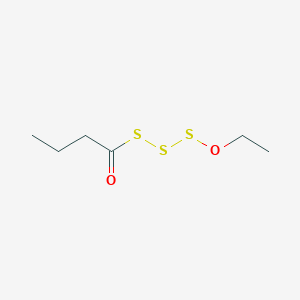
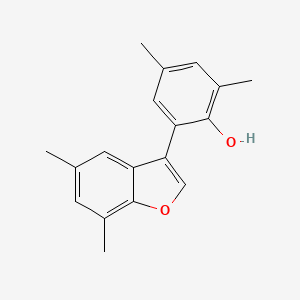

![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)
